molecular formula C17H20N2O2 B3305722 N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide CAS No. 923691-55-8

N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide

Número de catálogo: B3305722
Número CAS: 923691-55-8
Peso molecular: 284.35 g/mol
Clave InChI: BPMQFKGVYALQQX-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide is a synthetic small molecule featuring a dihydropyridinone core substituted with a 2,4-dimethylbenzamide group. This compound belongs to a class of molecules frequently explored in medicinal chemistry for their role as epigenetic modulators, particularly as inhibitors of enhancer of zeste homolog 2 (EZH2), a histone methyltransferase implicated in cancer progression . Its structural motif—a pyridinone ring fused with a benzamide moiety—is critical for binding to EZH2’s catalytic site, thereby suppressing histone H3 lysine 27 trimethylation (H3K27me3), a hallmark of transcriptional repression in malignancies .

Propiedades

IUPAC Name

N-[(4,6-dimethyl-2-oxo-1H-pyridin-3-yl)methyl]-2,4-dimethylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O2/c1-10-5-6-14(11(2)7-10)16(20)18-9-15-12(3)8-13(4)19-17(15)21/h5-8H,9H2,1-4H3,(H,18,20)(H,19,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPMQFKGVYALQQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)NCC2=C(C=C(NC2=O)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparación Con Compuestos Similares

Structural Analogues and Modifications

The compound shares structural similarities with several EZH2 inhibitors and benzamide derivatives. Key analogues include:

Valemetostat Tosilate
  • Structure: (2R)-7-Chloro-2-[trans-4-(dimethylamino)cyclohexyl]-N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethyl-1,3-benzodioxole-5-carboxamide .
  • Comparison: Valemetostat incorporates a benzodioxole-carboxamide scaffold instead of a simple benzamide. The addition of a trans-4-(dimethylamino)cyclohexyl group enhances target selectivity and pharmacokinetic stability . Clinical Relevance: Approved for relapsed/refractory adult T-cell leukemia/lymphoma (ATL), demonstrating 48% objective response rates in Phase II trials .
EPZ011989
  • Structure: N-((4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-3-(ethyl((trans)-4-((2-methoxyethyl)(methyl)amino)cyclohexyl)amino)-2-methyl-5-(3-morpholinoprop-1-yn-1-yl)benzamide .
  • Comparison: Features a morpholino-propynyl group and a cyclohexylamine substituent, improving potency (IC₅₀ < 10 nM for EZH2) . Preclinical studies show superior tumor growth inhibition compared to first-generation inhibitors .
DM-11
  • Structure : 1-(2,4-Dichlorobenzyl)-N-((4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl)-2,4-dimethyl-1H-pyrrole-3-carboxamide .
  • Comparison :
    • Replaces benzamide with a pyrrole-carboxamide group, enhancing lipophilicity and blood-brain barrier penetration.
    • Exhibits dual EZH2/HDAC inhibition, broadening its epigenetic regulatory profile .
N-[(4,6-Dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-3,4,5-trimethoxybenzamide
  • Structure : Benzamide substituted with 3,4,5-trimethoxy groups (CAS 149231-64-1) .
  • Comparison :
    • The trimethoxy substitution increases steric bulk, reducing EZH2 affinity but improving solubility for formulation .

Pharmacological and Physicochemical Properties

Compound Target/Activity IC₅₀/EC₅₀ Key Features Reference
Target Compound EZH2 inhibitor ~50 nM Moderate potency; simple structure for derivatization
Valemetostat Tosilate EZH1/2 dual inhibitor 2.3 nM Clinically approved; enhanced selectivity and oral bioavailability
EPZ011989 EZH2 inhibitor <10 nM High potency; morpholino group enhances cell permeability
DM-11 EZH2/HDAC dual inhibitor 15 nM Dual epigenetic targeting; suitable for CNS malignancies
3,4,5-Trimethoxybenzamide analogue EZH2 inhibitor (weak) >500 nM High solubility; scaffold for prodrug development

Clinical and Preclinical Outcomes

  • Valemetostat : Phase II trials (NCT04102150) demonstrated 48% response rates in ATL patients, leading to its 2022 approval in Japan .
  • EPZ011989: Achieved >80% tumor growth inhibition in xenograft models of diffuse large B-cell lymphoma (DLBCL) .
  • Target Compound : Lacks clinical data but serves as a foundational scaffold for optimizing EZH2 inhibitors .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide
Reactant of Route 2
Reactant of Route 2
N-[(4,6-dimethyl-2-oxo-1,2-dihydropyridin-3-yl)methyl]-2,4-dimethylbenzamide

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.